2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the sulfonyl group, and the amino acid moiety. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the functional groups. For example, the compound’s solubility, melting point, and boiling point would depend on the nature of the functional groups and the overall molecular structure .Scientific Research Applications
Fluorescence Derivatisation of Amino Acids : The related compound 3-(Naphthalen-1-ylamino)propanoic acid was used for fluorescence derivatization of amino acids, forming derivatives that exhibit strong fluorescence. This has potential applications in biological assays where fluorescence is a crucial detection mechanism (Frade et al., 2007).
Polymer Modification : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reaction with various amino compounds, including a related compound, to form amine-treated polymers. The modified polymers showed increased thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Immunobiological Activity : Derivatives of 2-amino-3-(purin-9-yl)propanoic acids were synthesized and showed significant enhancement in secretion of chemokines, indicating potential immunostimulatory and immunomodulatory effects. This suggests applications in the field of immunology and drug development for immune-related conditions (Doláková et al., 2005).
Microbial Biocatalysis in Drug Metabolism : A related biaryl-bis-sulfonamide compound was studied for its metabolism using microbial biocatalysis, showcasing the potential of microbes to produce drug metabolites for pharmaceutical analysis and development (Zmijewski et al., 2006).
Synthesis of 3-(Phenylsulfonimidoyl)propanoic Acid Derivatives : The synthesis process of this range of derivatives was explored, indicating potential applications in the synthesis of complex molecules with specific intramolecular interactions, which could be beneficial in drug design and molecular engineering (Tye & Skinner, 2002).
Mechanism of Action
The mechanism of action of this compound in biological systems would depend on its specific structure and the presence of the functional groups. For example, the amino acid moiety might interact with proteins or enzymes, while the thiophene ring and sulfonyl group might be involved in binding to specific targets .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential activity .
Properties
IUPAC Name |
2-amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O4S2.ClH/c8-5-1-4(6(9)16-5)17(14,15)11-2-3(10)7(12)13;/h1,3,11H,2,10H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDCDMYKDNSLSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)NCC(C(=O)O)N)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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